molecular formula C20H17ClN4O2S B253899 4-(4-Chlorophenyl)-6-(2,5-dimethoxyanilino)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile

4-(4-Chlorophenyl)-6-(2,5-dimethoxyanilino)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile

Numéro de catalogue B253899
Poids moléculaire: 412.9 g/mol
Clé InChI: LSSWLEAURMYRIL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(4-Chlorophenyl)-6-(2,5-dimethoxyanilino)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile, also known as PD0325901, is a small molecule inhibitor that targets the mitogen-activated protein kinase (MAPK) pathway. This pathway plays a crucial role in cell proliferation, differentiation, and survival, making it an attractive target for cancer therapy. PD0325901 has been extensively studied for its potential as an anti-cancer agent, and

Mécanisme D'action

4-(4-Chlorophenyl)-6-(2,5-dimethoxyanilino)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile targets the MAPK pathway by inhibiting the activity of MEK1 and MEK2, which are upstream kinases that activate the downstream effector proteins ERK1 and ERK2. Inhibition of MEK1/2 by 4-(4-Chlorophenyl)-6-(2,5-dimethoxyanilino)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile leads to decreased activation of ERK1/2, which in turn leads to decreased cell proliferation, increased apoptosis, and decreased tumor growth.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 4-(4-Chlorophenyl)-6-(2,5-dimethoxyanilino)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile has been shown to have other biochemical and physiological effects. It has been shown to improve insulin sensitivity in obese mice, suggesting a potential role in the treatment of type 2 diabetes. 4-(4-Chlorophenyl)-6-(2,5-dimethoxyanilino)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile has also been shown to have neuroprotective effects in preclinical models of Parkinson's disease and Alzheimer's disease, suggesting a potential role in the treatment of neurodegenerative disorders.

Avantages Et Limitations Des Expériences En Laboratoire

4-(4-Chlorophenyl)-6-(2,5-dimethoxyanilino)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good bioavailability. It has been extensively studied in preclinical models and has shown promising results in inhibiting tumor growth and improving overall survival. However, there are also limitations to its use in lab experiments. 4-(4-Chlorophenyl)-6-(2,5-dimethoxyanilino)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile has been shown to have off-target effects, which can complicate the interpretation of results. Additionally, its efficacy may be limited by the development of resistance in cancer cells over time.

Orientations Futures

There are several potential future directions for the study of 4-(4-Chlorophenyl)-6-(2,5-dimethoxyanilino)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile. One area of focus is the development of combination therapies that target multiple pathways in cancer cells. 4-(4-Chlorophenyl)-6-(2,5-dimethoxyanilino)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile has been shown to synergize with other inhibitors, such as PI3K inhibitors, in preclinical models of cancer. Another area of focus is the development of biomarkers that can predict response to 4-(4-Chlorophenyl)-6-(2,5-dimethoxyanilino)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile therapy. Finally, there is ongoing research into the development of next-generation MEK inhibitors that may have improved efficacy and fewer off-target effects.

Méthodes De Synthèse

4-(4-Chlorophenyl)-6-(2,5-dimethoxyanilino)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzaldehyde with 2,5-dimethoxyaniline to form 4-(4-chlorophenyl)-2,5-dimethoxyaniline. This intermediate is then reacted with methylsulfonyl chloride to yield 4-(4-chlorophenyl)-2,5-dimethoxy-N-methylsulfonamide. The final step involves the reaction of this intermediate with 2-cyano-6-aminopyrimidine to form 4-(4-Chlorophenyl)-6-(2,5-dimethoxyanilino)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile.

Applications De Recherche Scientifique

4-(4-Chlorophenyl)-6-(2,5-dimethoxyanilino)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the MAPK pathway, which is frequently dysregulated in cancer cells, leading to uncontrolled cell growth and proliferation. 4-(4-Chlorophenyl)-6-(2,5-dimethoxyanilino)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile has been tested in preclinical models of various cancers, including melanoma, pancreatic cancer, and colorectal cancer, and has shown promising results in inhibiting tumor growth and improving overall survival.

Propriétés

Nom du produit

4-(4-Chlorophenyl)-6-(2,5-dimethoxyanilino)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile

Formule moléculaire

C20H17ClN4O2S

Poids moléculaire

412.9 g/mol

Nom IUPAC

4-(4-chlorophenyl)-6-(2,5-dimethoxyanilino)-2-methylsulfanylpyrimidine-5-carbonitrile

InChI

InChI=1S/C20H17ClN4O2S/c1-26-14-8-9-17(27-2)16(10-14)23-19-15(11-22)18(24-20(25-19)28-3)12-4-6-13(21)7-5-12/h4-10H,1-3H3,(H,23,24,25)

Clé InChI

LSSWLEAURMYRIL-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)NC2=NC(=NC(=C2C#N)C3=CC=C(C=C3)Cl)SC

SMILES canonique

COC1=CC(=C(C=C1)OC)NC2=NC(=NC(=C2C#N)C3=CC=C(C=C3)Cl)SC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.